
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO4S It is a derivative of benzoic acid and contains both chlorosulfonyl and dimethylamino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate typically involves the chlorosulfonation of methyl 3-(dimethylamino)benzoate. The reaction is carried out by treating methyl 3-(dimethylamino)benzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 3-(dimethylamino)benzoate
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the chlorosulfonation process. The use of automated systems can also enhance the safety and efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The dimethylamino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonyl Derivatives: Formed by reduction of the chlorosulfonyl group.
Nitro Derivatives: Formed by oxidation of the dimethylamino group.
科学研究应用
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
作用机制
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophiles in biological systems. The dimethylamino group can also participate in interactions with biological targets, such as enzymes and receptors, influencing their activity and function.
相似化合物的比较
Similar Compounds
Methyl 3-(dimethylamino)benzoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)benzoate: Contains a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Methyl 4-(dimethylamino)benzoate: The position of the dimethylamino group is different, affecting its chemical properties and reactivity.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is unique due to the presence of both chlorosulfonyl and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research and industry.
属性
分子式 |
C10H12ClNO4S |
|---|---|
分子量 |
277.73 g/mol |
IUPAC 名称 |
methyl 3-chlorosulfonyl-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3 |
InChI 键 |
JLWFZRDSEMIRJO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


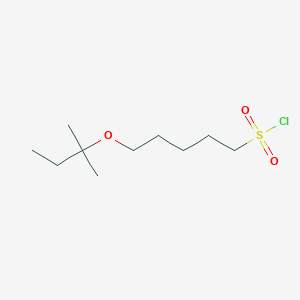
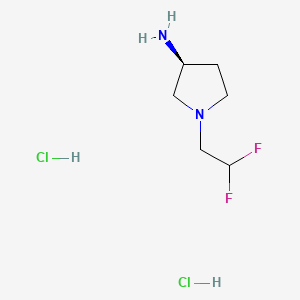
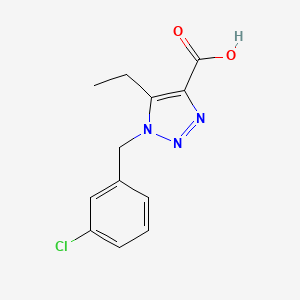
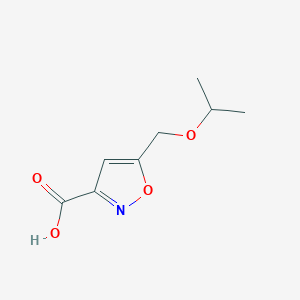
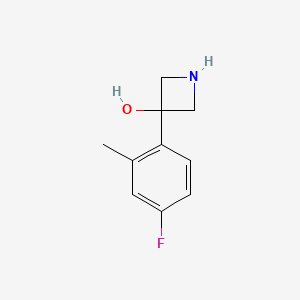

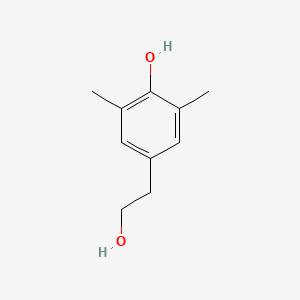
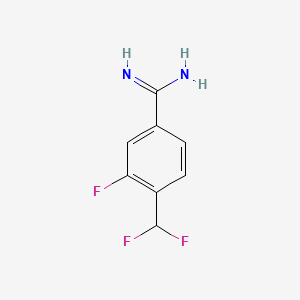
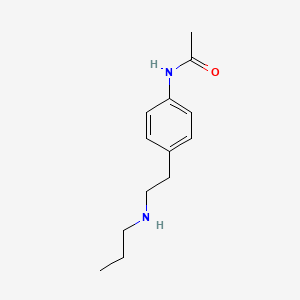
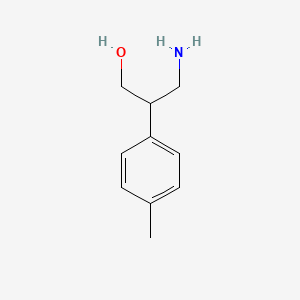
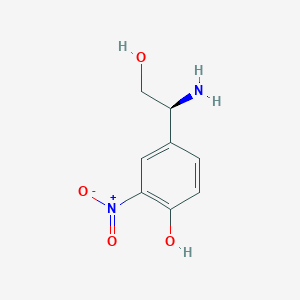
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)

![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)
